Cas no 139003-76-2 (ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate)

ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxylic acid, 4-amino-2,5-dihydro-5,5-dimethyl-2-oxo-, ethylester
- Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- GS-0644
- Ethyl4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- AKOS006322342
- 139003-76-2
- CS-0334263
- ethyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate
- F2199-0346
- ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
-
- インチ: InChI=1S/C9H13NO4/c1-4-13-7(11)5-6(10)9(2,3)14-8(5)12/h4,10H2,1-3H3
- InChIKey: CFMOKKWBHJMLGR-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C(C)(C)OC1=O)N
計算された属性
- 精确分子量: 199.08449
- 同位素质量: 199.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 317
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6Ų
- XLogP3: 0.8
じっけんとくせい
- PSA: 78.62
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2199-0346-5g |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 5g |
$1380.0 | 2023-09-06 | |
TRC | B438125-50mg |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B438125-100mg |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
Life Chemicals | F2199-0346-0.5g |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 0.5g |
$437.0 | 2023-09-06 | |
Life Chemicals | F2199-0346-1g |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 1g |
$460.0 | 2023-09-06 | |
Life Chemicals | F2199-0346-10g |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 10g |
$1932.0 | 2023-09-06 | |
Chemenu | CM501830-1g |
Ethyl4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 97% | 1g |
$321 | 2023-02-02 | |
A2B Chem LLC | AI81981-5mg |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AI81981-10mg |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 10mg |
$291.00 | 2024-04-20 | |
A2B Chem LLC | AI81981-100mg |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate |
139003-76-2 | 95%+ | 100mg |
$697.00 | 2024-04-20 |
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylateに関する追加情報
Ethyl 4-Amino-5,5-Dimethyl-2-Oxo-2,5-Dihydrofuran-3-Carboxylate: A Comprehensive Overview
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 139003-76-2) is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dihydrofuran ring system and an ethyl ester group. The presence of the amino group (-NH₂) and the ketone group (C=O) within its molecular framework makes it highly reactive and suitable for a wide range of chemical transformations. Recent studies have highlighted its potential in drug discovery, agricultural chemistry, and industrial synthesis.
The dihydrofuran ring system in ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is a key structural feature that contributes to its stability and reactivity. This five-membered ring contains one oxygen atom and two double bonds, making it a cyclic ketone. The dimethyl substituents on the ring further enhance its stability by providing steric protection to the reactive groups. The amino group attached to the ring adds functionality, enabling the compound to participate in nucleophilic reactions and hydrogen bonding interactions.
Recent research has focused on the synthesis of ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate through various routes. One prominent method involves the condensation of aldehydes with amino acids or their derivatives. This approach leverages the reactivity of the amino group to form imine intermediates, which can then undergo cyclization to yield the desired product. Another innovative method utilizes enzymatic catalysis to achieve higher yields and selectivity in the synthesis process.
The applications of ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate are diverse and expanding rapidly. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, recent studies have demonstrated its role in developing anti-inflammatory agents and anticancer drugs due to its ability to modulate cellular signaling pathways. In agricultural chemistry, it has been explored as a component in herbicides and fungicides due to its unique chemical properties.
Moreover, ethyl 4-amino-5,5-dimethyl-2 oxo 2 5 dihydrofuran 3 carboxylate has shown promise in industrial applications such as polymer synthesis and material science. Its ability to undergo polymerization under specific conditions makes it a valuable building block for creating novel materials with tailored properties. Recent advancements in green chemistry have also highlighted its potential as a sustainable alternative to traditional synthetic methods.
In terms of environmental impact, ethyl 4-amino -5 dimethyl -2 oxo -2 5 dihydrofuran -3 carboxylate has been studied for its biodegradability and toxicity profiles. Research indicates that it exhibits low toxicity towards aquatic organisms under controlled conditions, making it a safer option for certain industrial applications. However, further studies are required to fully understand its long-term environmental effects.
Looking ahead, the development of more efficient synthetic routes for ethyl 4-amino -5 dimethyl -2 oxo -2 5 dihydrofuran -3 carboxylate remains a key area of research. Scientists are exploring the use of microwave-assisted synthesis and continuous-flow reactors to improve reaction yields and reduce production costs. Additionally, there is growing interest in exploiting this compound's properties for advanced materials such as stimuli-responsive polymers and nanomaterials.
In conclusion, ethyl 4-amino -5 dimethyl -2 oxo -2 5 dihydrofuran -3 carboxylate (CAS No.13900376) is a multifaceted compound with immense potential across various industries. Its unique structure enables it to participate in diverse chemical reactions while offering opportunities for innovative applications in drug discovery, agriculture, and materials science. As research continues to uncover new aspects of this compound's properties and uses
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